![molecular formula C13H9IN2O2S B1325011 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine CAS No. 887115-53-9](/img/structure/B1325011.png)

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine

Descripción general

Descripción

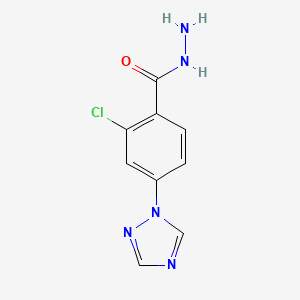

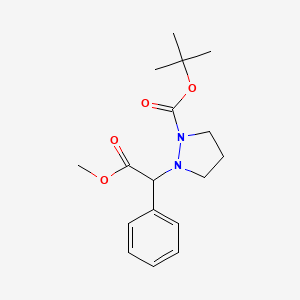

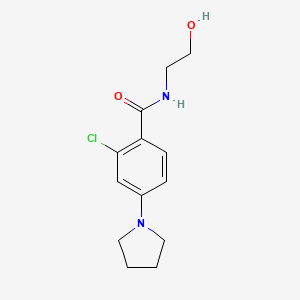

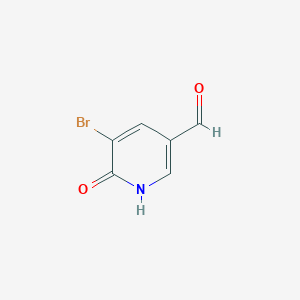

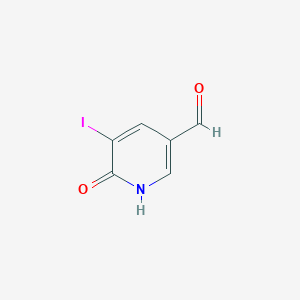

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound with the molecular formula C13H9IN2O2S and a molecular weight of 384.19 g/mol . This compound is characterized by the presence of a benzenesulfonyl group and an iodine atom attached to a pyrrolo[2,3-b]pyridine core. It is used in various chemical and biological research applications due to its unique structural properties.

Aplicaciones Científicas De Investigación

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and in the development of new materials.

Biology: The compound is used in the study of biological pathways and as a probe in biochemical assays.

Industry: While its industrial applications are limited, it is used in the development of specialty chemicals and advanced materials

Safety and Hazards

This compound is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), indicating that it may be harmful if swallowed . It is recommended to handle this compound with appropriate personal protective equipment and to avoid creating dust or aerosols .

Métodos De Preparación

The synthesis of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine typically involves the iodination of a pyrrolo[2,3-b]pyridine derivative followed by the introduction of a benzenesulfonyl group. One common synthetic route includes the following steps:

Iodination: The pyrrolo[2,3-b]pyridine core is iodinated using iodine and a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite.

Análisis De Reacciones Químicas

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents used. For example, the sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride.

Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced with a boronic acid derivative to form a new carbon-carbon bond.

Mecanismo De Acción

The mechanism of action of 1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine is primarily related to its ability to interact with specific molecular targets. For example, derivatives of this compound have been shown to inhibit fibroblast growth factor receptors (FGFRs), which play a crucial role in cell proliferation and differentiation. By inhibiting FGFRs, the compound can modulate signaling pathways involved in cancer and other diseases .

Comparación Con Compuestos Similares

1-Benzenesulfonyl-3-iodo-1H-pyrrolo[2,3-b]pyridine can be compared with other similar compounds such as:

- 1-Benzenesulfonyl-5-chloro-3-iodo-1H-pyrrolo[2,3-b]pyridine

- 3-Iodo-4-methoxy-1H-pyrrolo[2,3-b]pyridine

- 3-Iodo-5-methoxy-1H-pyrrolo[2,3-b]pyridine

- 5-Iodo-1H-pyrrolo[2,3-b]pyridine

- 4-Iodo-1H-pyrrolo[2,3-b]pyridine

These compounds share a similar pyrrolo[2,3-b]pyridine core but differ in the substituents attached to the core structure. The presence of different substituents can significantly impact the chemical reactivity and biological activity of these compounds, making each unique in its own right.

Propiedades

IUPAC Name |

1-(benzenesulfonyl)-3-iodopyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9IN2O2S/c14-12-9-16(13-11(12)7-4-8-15-13)19(17,18)10-5-2-1-3-6-10/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYGPVHZEYCZWNX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2N=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9IN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640117 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887115-53-9 | |

| Record name | 1-(Benzenesulfonyl)-3-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6-dihydro-4H-cyclopenta[b]thiophen-2-ylmethanol](/img/structure/B1324929.png)

![Ethyl 6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B1324930.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]acetic acid](/img/structure/B1324932.png)

![2-[2-(tert-Butoxycarbonyl)tetrahydro-1(2H)-pyridazinyl]-2-phenylacetic acid](/img/structure/B1324933.png)

![1-[2-(2,5-Dimethoxyanilino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324951.png)

![1-[4-Methyl-2-(3-pyridinylamino)-1,3-thiazol-5-yl]-1-ethanone](/img/structure/B1324952.png)